Cas no 2137653-00-8 (5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

5-2-(1H-Pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound featuring both pyrazole and oxadiazole moieties, which confer unique reactivity and potential pharmacological properties. The carboxylic acid functional group enhances its versatility for further derivatization, making it a valuable intermediate in medicinal chemistry and drug discovery. Its structural framework is of interest for designing enzyme inhibitors or receptor modulators due to the electron-rich heterocyclic systems. The compound's stability and synthetic accessibility further support its utility in research applications. Careful handling is recommended due to its reactive functional groups, ensuring optimal performance in experimental settings.
5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid structure
2137653-00-8 structure
Product Name:5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid
CAS No:2137653-00-8
MF:C8H8N4O3
MW:208.174120903015
CID:6258216
PubChem ID:165485448
Update Time:2025-05-22

5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid
    • 2137653-00-8
    • EN300-1120464
    • 5-[2-(1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole-3-carboxylic acid
    • Inchi: 1S/C8H8N4O3/c13-8(14)7-11-6(15-12-7)2-1-5-3-9-10-4-5/h3-4H,1-2H2,(H,9,10)(H,13,14)
    • InChI Key: RCHASCKWYHVIQZ-UHFFFAOYSA-N
    • SMILES: O1C(CCC2C=NNC=2)=NC(C(=O)O)=N1

Computed Properties

  • Exact Mass: 208.05964013g/mol
  • Monoisotopic Mass: 208.05964013g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 238
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 105Ų

5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid Pricemore >>

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Additional information on 5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid

5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid: A Comprehensive Overview

The compound 5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid (CAS No. 2137653-00-8) is a structurally unique organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its pyrazole ring fused with an oxadiazole moiety and a carboxylic acid group, making it a versatile molecule with potential applications in drug discovery and material science.

Recent studies have highlighted the importance of heterocyclic compounds like 5-2-(1H-pyrazol-4-yl)ethyl-1,2,4 oxadiazole derivatives in the development of new pharmaceutical agents. The pyrazole ring is known for its ability to form hydrogen bonds and participate in π-interactions, which are critical for molecular recognition and binding affinity in biological systems. Similarly, the oxadiazole moiety contributes to the molecule's stability and electronic properties, making it an attractive scaffold for drug design.

One of the most promising areas of research involving this compound is its potential as a bioisostere in medicinal chemistry. Bioisosteres are structural analogs that retain similar biological activity but differ in their physical properties, such as solubility or permeability. By modifying the substituents on the pyrazole and oxadiazole rings, researchers can fine-tune the compound's pharmacokinetic properties while maintaining its therapeutic efficacy.

Recent advancements in synthetic chemistry have also enabled the efficient synthesis of 5-(pyrazolyl)ethyl oxadiazole carboxylic acids using environmentally friendly methods. For instance, microwave-assisted synthesis has been employed to accelerate reaction times and improve yields, reducing the environmental footprint of production processes. These methods are particularly valuable for scaling up production for preclinical studies.

The pharmacological activity of this compound has been extensively studied in vitro and in vivo models. Early research demonstrated that 5-(pyrazolyl)ethyl oxadiazole carboxylic acids exhibit potent inhibitory effects on key enzymes involved in inflammatory pathways, suggesting their potential as anti-inflammatory agents. More recently, studies have explored their role as modulators of ion channels and receptors, further expanding their therapeutic potential.

In addition to its pharmacological applications, this compound has shown promise in materials science. The unique electronic properties of the pyrazole oxadiazole system make it a candidate for use in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). Researchers have reported enhanced charge transport properties when this compound is incorporated into conjugated polymers or hybrid materials.

From an environmental perspective, understanding the fate and behavior of 5-(pyrazolyl)ethyl oxadiazole carboxylic acids in natural systems is crucial for assessing their safety and sustainability. Recent studies have investigated its biodegradability under aerobic and anaerobic conditions, revealing that it undergoes rapid microbial degradation under certain environmental conditions. These findings are essential for ensuring that its use does not pose risks to ecosystems or human health.

In conclusion, 5-(pyrazolyl)ethyl oxadiazole carboxylic acid (CAS No. 2137653-00 8) represents a fascinating example of how structural diversity can be harnessed to create molecules with multifaceted applications. Its unique chemical structure continues to inspire innovative research across disciplines, from drug discovery to materials science. As our understanding of this compound deepens through ongoing studies and collaborations between academia and industry, we can expect even more groundbreaking applications to emerge.

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